molecular formula C17H18F3N3O2 B11489739 methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate

methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate

Cat. No.: B11489739
M. Wt: 353.34 g/mol
InChI Key: UJZLPCHKWYAIRH-UHFFFAOYSA-N
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Description

METHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]-2-[(4-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, methylphenyl, and methylpyridinyl moieties, which contribute to its distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]-2-[(4-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylphenylamine with 4-methylpyridin-2-amine in the presence of a suitable catalyst to form an intermediate compound.

    Introduction of Trifluoromethyl Group: The intermediate is then reacted with a trifluoromethylating agent under controlled conditions to introduce the trifluoromethyl group.

    Esterification: The final step involves the esterification of the resulting compound with methanol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]-2-[(4-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

METHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]-2-[(4-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]-2-[(4-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3,3,3-TRIFLUORO-2-[(4-METHYLBENZOYL)AMINO]-2-[(4-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE
  • METHYL 3,3,3-TRIFLUORO-2-(2-FUROYLAMINO)-2-[(4-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE

Uniqueness

METHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]-2-[(4-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE is unique due to its specific combination of trifluoromethyl, methylphenyl, and methylpyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18F3N3O2

Molecular Weight

353.34 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-(4-methylanilino)-2-[(4-methylpyridin-2-yl)amino]propanoate

InChI

InChI=1S/C17H18F3N3O2/c1-11-4-6-13(7-5-11)22-16(15(24)25-3,17(18,19)20)23-14-10-12(2)8-9-21-14/h4-10,22H,1-3H3,(H,21,23)

InChI Key

UJZLPCHKWYAIRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C(=O)OC)(C(F)(F)F)NC2=NC=CC(=C2)C

Origin of Product

United States

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